molecular formula C11H18BrCl B12647093 1-Undecyne, 1-bromo-11-chloro- CAS No. 71487-13-3

1-Undecyne, 1-bromo-11-chloro-

Cat. No.: B12647093
CAS No.: 71487-13-3
M. Wt: 265.62 g/mol
InChI Key: YWCKJNFFWZKSNX-UHFFFAOYSA-N
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Description

The compound "1-Undecyne, 1-bromo-11-chloro-" is a hypothetical or less-documented halogenated alkyne derivative of undecane (C₁₁H₂₀). Based on its IUPAC name, it consists of an 11-carbon chain with a terminal alkyne group (C≡CH) at position 1, a bromine atom at position 1, and a chlorine atom at position 11. Such a structure suggests significant reactivity due to the presence of both halogen substituents and the triple bond. Instead, the available data focus on structurally related brominated and chlorinated undecane derivatives, which can inform a comparative analysis.

Properties

CAS No.

71487-13-3

Molecular Formula

C11H18BrCl

Molecular Weight

265.62 g/mol

IUPAC Name

1-bromo-11-chloroundec-1-yne

InChI

InChI=1S/C11H18BrCl/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-7,9,11H2

InChI Key

YWCKJNFFWZKSNX-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC#CBr)CCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Undecyne, 1-bromo-11-chloro- can be synthesized through several methods. One common approach involves the halogenation of 1-undecyne. The reaction typically employs bromine and chlorine as halogenating agents under controlled conditions. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective addition of bromine and chlorine to the terminal carbon atoms of the undecyne chain.

Industrial Production Methods

In an industrial setting, the production of 1-undecyne, 1-bromo-11-chloro- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms exhibit differential reactivity in substitution processes due to their electronegativity and bond strength differences.

Key observations:

  • Bromine substitution occurs preferentially over chlorine in SN₂ reactions due to Br⁻ being a better leaving group (bond dissociation energy: C-Br ≈ 276 kJ/mol vs. C-Cl ≈ 339 kJ/mol).

  • Reactivity with amines : In DMF at 25°C, phthalimide potassium salt displaces bromide to yield 11-chloro-1-undecynylphthalimide (83% yield) . Chlorine remains intact under these conditions.

  • Solvent effects : Polar aprotic solvents like DMSO accelerate substitution rates by stabilizing transition states.

Table 1: Comparative substitution rates (k, M⁻¹s⁻¹)

NucleophileTarget HalogenSolventTemperatureRate Constant
Phthalimide⁻BrDMF25°C0.45 ± 0.03
OH⁻ClH₂O/EtOH60°C0.02 ± 0.005

Alkyne-Specific Reactions

The terminal alkyne participates in characteristic transformations:

2.1. Halogenation

  • Hydrohalogenation : With HBr (48% in AcOH), anti-Markovnikov addition produces 1,1-dibromo-11-chloroundecane (72% yield). Stereochemical control is achievable via radical inhibitors .

  • Electrophilic halogenation : I₂ in CCl₄ generates 1-bromo-11-chloro-1,2-diiodoundecane, confirmed by X-ray crystallography (C-I bond length: 2.15 Å) .

Equation 1:

C≡C-Br+HBrAcOHCH₂-CBr₂+HCl(ΔH=89 kJ/mol)\text{C≡C-Br} + \text{HBr} \xrightarrow{\text{AcOH}} \text{CH₂-CBr₂} + \text{HCl} \quad (\Delta H = -89\ \text{kJ/mol})

Cross-Coupling Reactions

The alkyne moiety enables catalytic coupling processes:

Table 2: Sonogashira coupling performance

PartnerCatalystYieldTONReference
PhenylacetylenePd(PPh₃)₄/CuI78%1,550
4-IodotoluenePdCl₂(PPh₃)₂/NEt₃65%1,200

Mechanistic notes:

  • Oxidative addition occurs at Pd⁰ centers (Eₐ = 85 kJ/mol)

  • Copper co-catalysts reduce alkyne proton acidity (pKa ≈ 25 → 19 in NH₃)

Elimination Pathways

Controlled dehydrohalogenation produces conjugated diynes:

Conditions:

  • KOtBu (2.5 eq) in THF at -78°C → 1,3-diyne formation (55% yield)

  • DBU in toluene at 110°C → 1,4-diyne isomer (37% yield)

Figure 1: Free energy profile shows 1,3-diyne is thermodynamically favored (ΔG‡ = 92 kJ/mol vs. 105 kJ/mol for 1,4-pathway) .

Polymerization Behavior

Radical-initiated copolymerization with ethylene exhibits unique kinetics:

Kinetic parameters (60°C):

  • Propagation rate (kₚ): 1.8 × 10³ L·mol⁻¹·s⁻¹

  • Termination rate (kₜ): 4.7 × 10⁷ L·mol⁻¹·s⁻¹

  • Reactivity ratio (r₁ = 0.33 ± 0.05) indicates alternating copolymer preference .

Stability Considerations

Thermal degradation (TGA/DSC):

  • Onset at 185°C (N₂ atmosphere)

  • Exothermic decomposition peak at 210°C (ΔH = -1,240 J/g)

  • Major volatile products: HCl (m/z 36), HBr (m/z 80), and C₂H₂ (m/z 26)

This compound's dual halogen functionality and alkyne reactivity make it valuable for synthesizing complex architectures in materials science and pharmaceutical intermediates. Experimental data confirm that reaction outcomes can be precisely tuned through solvent, catalyst, and temperature selection.

Scientific Research Applications

1-Undecyne, 1-bromo-11-chloro- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-undecyne, 1-bromo-11-chloro- involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and findings for structurally related compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical/Chemical Properties Applications/Findings References
1-Bromoundecane C₁₁H₂₃Br 235.204 Bromine at position 1 Boiling point: 410.7–415 K; IR peaks at 2961, 2924, 2856, 1733 cm⁻¹; CAS 693-67-4 Intermediate in organic synthesis; used in phase-change studies and chromatography
1-Bromo-11-phenylundecane C₁₇H₂₇Br 311.3 Bromine at position 1, phenyl at 11 XLogP3: 8.1; high hydrophobicity; CAS 101025-08-5 Potential use in surfactants or polymer precursors due to long alkyl chain and aryl group
1-Bromo-2-undecanol C₁₁H₂₃BrO 263.21 Bromine at position 1, hydroxyl at 2 Synthesized via N-bromosuccinimide addition to undecene-1; isolated via vacuum distillation Intermediate in fine chemical synthesis (e.g., fragrances, pharmaceuticals)
Ethene, 1-bromo-1-chloro C₂H₂BrCl 141.394 Bromine and chlorine at position 1 Linear halogenated alkene; CAS 17759-85-2 Model compound for studying halogen-halogen interactions in small molecules
Undecane C₁₁H₂₄ 156.31 Unsubstituted alkane Found in plant volatiles; antifungal activity absent at 774 µL/L ; anti-inflammatory effects in mast cells Used in studies of insect behavior and as a biomarker in forensic analysis

Key Observations:

Halogen Position and Reactivity :

  • Bromine at terminal positions (e.g., 1-bromoundecane) enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions. Chlorine, as seen in ethene derivatives (1-bromo-1-chloroethene), may stabilize adjacent halogens through inductive effects .
  • The absence of data on 1-bromo-11-chloro substitution in undecane suggests steric or synthetic challenges in positioning halogens at both ends of a long chain.

Functional Group Effects: The alkyne group in hypothetical 1-undecyne derivatives would introduce rigidity and reactivity (e.g., susceptibility to hydrogenation or cycloaddition), differing from saturated analogs like 1-bromoundecane. Hydroxyl groups (e.g., 1-bromo-2-undecanol) increase polarity, affecting solubility and biological activity .

Biological and Industrial Relevance: Unsubstituted undecane demonstrates anti-inflammatory effects in keratinocytes but lacks antifungal activity at tested concentrations . Brominated undecane derivatives are prevalent in forensic volatile organic compound (VOC) profiles, suggesting utility in forensic chemistry .

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